L-αアミノ酸

L-α-Amino acids are a class of amino acids that possess an α-carbon atom bonded to the amine group (NH₂) and the carboxylic acid group (COOH), with the hydrogen atom and the side chain (R-group) attached to the same carbon. These amino acids play crucial roles in biological processes, particularly as building blocks for proteins. The L-stereoisomer is the most common form found in natural proteins, whereas D-α-amino acids are less prevalent but still occur in certain peptide structures.

The α-carbon of L-α-amino acids is asymmetric (except glycine), meaning it can exist in two enantiomeric forms—L and D. However, only the L-forms are incorporated into polypeptides by living organisms through a process known as protein synthesis. Each L-α-amino acid has unique properties determined by its side chain (R-group), which influences its solubility, acidity, basicity, and reactivity.

Common applications of L-α-amino acids include pharmaceuticals, food additives, nutritional supplements, and as building blocks in the development of synthetic peptides. Their high purity and well-defined structure make them essential components in various biochemical research and industrial processes.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

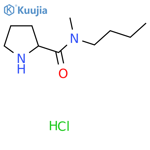

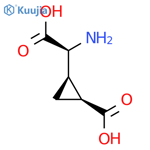

|

Cyclopropaneaceticacid, a-amino-2-carboxy-, (aS,1R,2S)- | 117857-96-2 | C6H9NO4 |

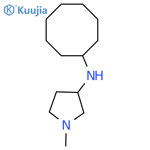

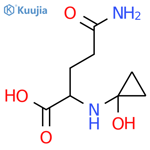

|

Coprine | 58919-61-2 | C8H14N2O4 |

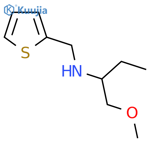

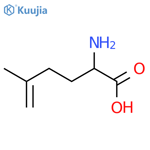

|

5-methylidene-L-norleucine | 73322-75-5 | C7H13NO2 |

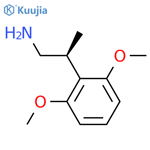

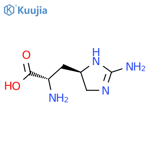

|

(αS,5R)-α,2-Diamino-4,5-dihydro-1H-imidazole-5 Propanoic Acid | 21209-39-2 | C6H12N4O2 |

|

(2S,4E)-4-(2-oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid | 18766-66-0 | C9H9NO5 |

|

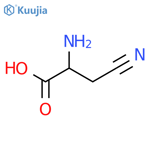

β-cyano-L-Alanine | 6232-19-5 | C4H6N2O2 |

|

Butanoic acid, 2-amino-4-selenyl-, (2S)- | 29475-60-3 | C4H9NO2Se |

|

L-Threonine, 4-chloro- | 142698-80-4 | C4H8ClNO3 |

|

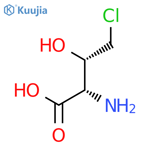

(2S,3S)-2-amino-4-chloro-3-hydroxybutanoic acid | 90849-59-5 | C4H8ClNO3 |

|

N6-Lauroyl-L-lysine | 97207-29-9 | C18H36N2O3 |

関連文献

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

推奨される供給者

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品